molecular formula C7H10N2O2S2 B2765300 Ethyl 4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate CAS No. 7052-21-3

Ethyl 4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate

Cat. No.: B2765300
CAS No.: 7052-21-3
M. Wt: 218.29
InChI Key: ZEAFXGPUYCXZCM-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate (CAS: 7052-21-3) is a thiazole-based heterocyclic compound with the molecular formula C₇H₁₀N₂O₂S₂ and a molecular weight of 218.3 g/mol . This compound features a 2-sulfanylidene (thione) group at position 2, an amino substituent at position 4, and a methyl group at position 3 (Figure 1). The ethyl ester moiety at position 5 enhances its solubility in organic solvents, making it a versatile scaffold for synthesizing bioactive molecules or functionalized derivatives .

Properties

IUPAC Name

ethyl 4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S2/c1-3-11-6(10)4-5(8)9(2)7(12)13-4/h3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAFXGPUYCXZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)S1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-amino-3-methyl-3-oxopropanoate with carbon disulfide and an appropriate amine under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Reaction Conditions:

    Reagents: Ethyl 2-amino-3-methyl-3-oxopropanoate, carbon disulfide, amine

    Solvent: Typically ethanol or methanol

    Temperature: Reflux conditions

    Catalyst: Base such as sodium ethoxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole ring or the ester group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Reduced thiazole derivatives

    Substitution: Various substituted thiazole derivatives depending on the reagents used

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity
The compound is recognized for its potential in developing antimicrobial agents. Studies have shown that derivatives of thiazole compounds exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that ethyl derivatives displayed effective inhibition against strains of Bacillus subtilis and Aspergillus niger, with minimum inhibitory concentration (MIC) values lower than conventional antibiotics like linezolid .

2. Synthesis of Antiviral Agents
Ethyl 4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate serves as an intermediate in synthesizing antiviral agents. Its unique thiazole structure enhances biological activity, making it suitable for targeting viral infections .

3. Drug Development
The compound has been evaluated for its drug-likeness properties, indicating a high probability of being an effective oral agent. This aspect is crucial for pharmaceutical development, as it suggests potential for further research into its efficacy and safety profiles in clinical settings .

Agricultural Applications

1. Agrochemical Development
In agriculture, this compound is utilized as a building block for creating agrochemicals, including fungicides and herbicides. These agrochemicals are essential for protecting crops from pests and diseases, thereby improving agricultural yield and food security .

2. Crop Protection
Research has highlighted the effectiveness of thiazole derivatives in enhancing crop resilience against various pathogens. The incorporation of these compounds into crop protection strategies can lead to sustainable agricultural practices .

Biochemical Research

1. Enzyme Inhibition Studies
this compound is employed in biochemical studies focusing on enzyme inhibition. It aids researchers in understanding metabolic pathways and identifying potential therapeutic targets within cellular processes .

2. Mechanistic Insights
Research utilizing this compound has provided insights into the mechanisms of action of various biological targets, including enzymes involved in disease processes. This knowledge is invaluable for developing new therapeutic strategies against diseases such as cancer and infections .

Material Science Applications

1. Polymer Formulations
The compound can be integrated into polymer formulations to enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in the production of advanced materials used across various industries .

Case Studies

Study Focus Findings
Antibacterial EfficacyDemonstrated significant activity against multidrug-resistant Staphylococcus aureus strains with MIC values lower than traditional antibiotics.
Cytotoxic EffectsShowed a notable reduction in cell viability in cancer cell lines at concentrations above 10 µM, indicating potential for anticancer applications.
Synthesis OptimizationOptimized synthetic pathways for producing thiazole derivatives with enhanced yields and purities .

Mechanism of Action

The mechanism by which Ethyl 4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate exerts its effects depends on its application. In biological systems, the compound may interact with specific enzymes or receptors, disrupting normal cellular processes. The thiazole ring can bind to metal ions or other biomolecules, influencing their activity.

Comparison with Similar Compounds

Key Properties :

  • Purity : ≥98% (as reported by commercial suppliers) .
  • Storage : Stable under standard laboratory conditions .
  • Applications : Serves as a precursor in medicinal chemistry, particularly for antidiabetic and antimicrobial agents .

Comparison with Similar Thiazole Carboxylates

Structural and Functional Analogues

Thiazole derivatives exhibit diverse pharmacological activities depending on their substitution patterns. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Molecular Formula Key Features Applications References
Ethyl 4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate 4-NH₂, 3-CH₃, 2-S C₇H₁₀N₂O₂S₂ High solubility, multifunctional scaffold Drug intermediates, antimicrobial agents
Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate 4-NH₂, 3-CH₂CH=CH₂, 2-S C₁₀H₁₃N₂O₂S₂ Enhanced hydrophobicity due to allyl group Anticancer research
Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate 2-NH-C(NH)NH₂, 4-CH₃ C₈H₁₁N₄O₂S Guanidine-like substituent, basicity Enzyme inhibitors
Ethyl 2-amino-4-methylthiazole-5-carboxylate 2-NH₂, 4-CH₃ C₇H₁₀N₂O₂S Simpler structure, lower steric hindrance Antidiabetic agents

Physicochemical Properties

Property Target Compound Ethyl 2-amino-4-methylthiazole-5-carboxylate Ethyl 3-allyl-4-amino-2-thioxo-thiazole-5-carboxylate
Melting Point Not reported 159–163°C Not reported
Solubility Soluble in DMSO, methanol Insoluble in water; soluble in methanol Low water solubility
Synthetic Yield Not reported 74% (acetylated derivative) 75% (one-pot synthesis)

Research Findings and Implications

  • Synthetic Efficiency : One-pot methods (e.g., ) outperform traditional multi-step syntheses in yield and simplicity.
  • Structure-Activity Relationship (SAR) :
    • The 2-sulfanylidene group enhances electrophilicity, facilitating nucleophilic substitutions .
    • Allyl or aryl substituents at position 3 improve lipophilicity, aiding blood-brain barrier penetration .
  • Crystallography : SHELX software and ORTEP are widely used for structural validation of thiazole derivatives.

Biological Activity

Ethyl 4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

  • Molecular Formula : C7H10N2O2S
  • Molar Mass : 174.23 g/mol
  • CAS Number : 15832489

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. The compound exhibits significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Escherichia coli1631.25 μg/mL
Staphylococcus aureus1862.5 μg/mL
Candida albicans1532 μg/mL

The compound's effectiveness against E. coli and S. aureus is particularly notable, with inhibition zones significantly larger than those observed with standard antibiotics like ofloxacin and cefepime .

Anticancer Activity

Research has indicated that thiazole derivatives can possess anticancer properties. This compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study examining the cytotoxic effects of various thiazole derivatives, this compound displayed significant cytotoxicity against human breast cancer cell lines (MCF-7). The IC50 value was determined to be approximately 45 μM, indicating a promising potential for further development as an anticancer agent .

The biological activity of this compound is believed to result from its ability to interfere with microbial cell wall synthesis and induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential .

Structure–Activity Relationship (SAR)

The structure–activity relationship of thiazole derivatives indicates that modifications at specific positions can enhance biological activity. For instance, the presence of electron-withdrawing groups on the phenyl ring has been shown to increase antibacterial potency. This suggests that further derivatization could lead to compounds with improved efficacy and selectivity .

Table 2: Structure–Activity Relationship Insights

Substituent TypeEffect on Activity
Electron-withdrawingIncreases antibacterial activity
Alkyl groupsEnhances solubility and bioavailability
Halogen substitutionImproves antifungal properties

Q & A

Q. What causes variability in crystallographic data quality, and how can it be mitigated?

  • Troubleshooting :
  • Crystal defects : Anneal crystals at 150 K for 30 sec to reduce mosaicity .
  • Data merging : Use STARANISO for anisotropic diffraction correction; reject datasets with completeness <90% .
  • Validation : Cross-check with DFT-calculated bond lengths (e.g., C-S = 1.74 Å) to detect refinement errors .

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